
magnesium;2-methoxyethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-methoxyethanolate is a chemical compound that consists of magnesium ions coordinated with 2-methoxyethanol ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-methoxyethanolate can be synthesized through the reaction of magnesium metal with 2-methoxyethanol. The reaction typically involves heating magnesium turnings in 2-methoxyethanol under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
Mg+2CH3OCH2CH2OH→Mg(OCH2CH2OCH3)2+H2
The reaction is usually carried out at elevated temperatures to ensure complete dissolution of magnesium and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient methods such as microwave-assisted synthesis or hydrothermal techniques. These methods can enhance the reaction rate and yield by providing uniform heating and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methoxyethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Substitution: It can participate in substitution reactions where the 2-methoxyethanol ligands are replaced by other ligands.
Complexation: The compound can form complexes with other molecules, influencing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, acids, and other ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and ensure the formation of the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various magnesium complexes .
Scientific Research Applications
Magnesium;2-methoxyethanolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other magnesium compounds.
Mechanism of Action
The mechanism by which magnesium;2-methoxyethanolate exerts its effects involves the coordination of magnesium ions with 2-methoxyethanol ligands. This coordination influences the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other biomolecules, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Magnesium;2-methoxyethanolate can be compared with other magnesium compounds, such as:
Magnesium oxide: A common magnesium compound used in various applications, including as an antacid and in refractory materials.
Magnesium chloride: Used in de-icing, as a coagulant in tofu production, and in various industrial processes.
Magnesium sulfate:
Uniqueness
This compound is unique due to its specific coordination with 2-methoxyethanol, which imparts distinct chemical properties and reactivity compared to other magnesium compounds. Its ability to form complexes and participate in various chemical reactions makes it valuable in research and industrial applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for magnesium 2-methoxyethanolate, and how do reaction conditions influence purity?
Magnesium 2-methoxyethanolate is synthesized via alkoxide formation, typically by reacting magnesium metal or magnesium hydride with 2-methoxyethanol under anhydrous conditions. Critical parameters include:
- Solvent choice : Tetrahydrofuran (THF) or diethyl ether is preferred to stabilize the alkoxide intermediate .
- Temperature control : Exothermic reactions require cooling to prevent decomposition.
- Moisture exclusion : Use of Schlenk lines or gloveboxes is essential to avoid hydrolysis . Purity is assessed via elemental analysis and titrimetric methods for active magnesium content.
Q. Which spectroscopic and analytical techniques are optimal for characterizing magnesium 2-methoxyethanolate?
- FT-IR : Identifies characteristic Mg-O stretching vibrations (~400–500 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
- NMR (¹H, ¹³C) : Limited utility due to paramagnetic broadening but can resolve methoxy and ethoxide protons in deuterated solvents like THF-d₈.
- X-ray diffraction : Resolves crystal structure and coordination geometry (e.g., tetrahedral vs. octahedral) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways .
Advanced Research Questions
Q. How does magnesium 2-methoxyethanolate compare to other metal alkoxides (e.g., sodium, potassium) in nucleophilic substitution reactions?
Magnesium 2-methoxyethanolate exhibits lower nucleophilicity compared to lighter alkali metal analogs (e.g., sodium/potassium salts) due to stronger Mg-O bonds. Key differences include:
- Reaction rate : Slower kinetics in SN² reactions, requiring elevated temperatures or catalytic activation .
- Solubility : Poor solubility in polar aprotic solvents (e.g., DMF) compared to sodium analogs, necessitating solvent optimization .
- Byproduct formation : Less prone to side reactions (e.g., elimination) in esterifications due to milder basicity .
Q. What strategies mitigate air/moisture sensitivity in catalytic applications of magnesium 2-methoxyethanolate?
- Inert atmosphere : Reactions must be conducted under argon/nitrogen with rigorously dried solvents .
- Stabilizing ligands : Addition of chelating agents (e.g., crown ethers) improves solubility and reduces hydrolysis .
- Encapsulation : Embedding the compound in mesoporous silica or polymer matrices extends shelf life .
Q. Data Contradictions and Resolution
Q. How to resolve discrepancies in reported catalytic activity of magnesium 2-methoxyethanolate across studies?
Variations in catalytic performance often arise from:
- Purity differences : Trace moisture or residual alcohol drastically reduces reactivity. Standardize synthesis protocols .
- Coordination geometry : Tetrahedral vs. polymeric structures (observed in XRD) alter active site accessibility .
- Substrate specificity : Activity in esterification vs. polymerization varies with substrate electronic/steric profiles .
Q. Methodological Tables
Table 1: Comparative Reactivity of Metal Methoxyethanolates
Property | Mg 2-Methoxyethanolate | Na 2-Methoxyethanolate | K 2-Methoxyethanolate |
---|---|---|---|
Nucleophilicity (Relative) | Low | High | Moderate |
Thermal Stability (°C) | >200 | ~150 | ~180 |
Solubility in DMF | Poor | High | Moderate |
Table 2: Optimal Reaction Conditions for Esterification
Parameter | Recommended Value |
---|---|
Temperature | 80–100°C |
Solvent | Toluene or Xylene |
Catalyst Loading | 5–10 mol% |
Properties
Molecular Formula |
C6H14MgO4 |
---|---|
Molecular Weight |
174.48 g/mol |
IUPAC Name |
magnesium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Mg/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI Key |
YXOSSQSXCRVLJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC[O-].COCC[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.